molecular formula C18H20F3N3O4S B2930409 3-Methyl-6-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine CAS No. 2380011-07-2

3-Methyl-6-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine

Cat. No. B2930409
M. Wt: 431.43
InChI Key: JGGPIHMJMWLOOC-UHFFFAOYSA-N
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Description

The compound “3-Methyl-6-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a trifluoromethoxy group attached to a phenyl ring, and a sulfonyl group attached to a piperidine ring. These functional groups could potentially give this compound interesting chemical properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethoxy group might be introduced using a compound like 4-(Trifluoromethoxy)phenol1. The sulfonyl group could be introduced using a sulfonyl chloride in the presence of a base. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl ring and the pyridazine ring could potentially allow for interesting electronic effects. The electronegative trifluoromethoxy group could pull electron density away from the rest of the molecule, affecting its reactivity.



Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The trifluoromethoxy group is quite electronegative, which could make the compound reactive towards nucleophiles. The sulfonyl group could potentially be replaced by other groups in a substitution reaction.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar trifluoromethoxy and sulfonyl groups could make the compound soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules.


Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk.


Future Directions

The study of new compounds like this one is crucial for the advancement of science. Future research could explore its synthesis, properties, and potential applications. It could be of interest in fields like medicinal chemistry, materials science, or chemical biology.


Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, experimental data and specific literature are needed. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

3-methyl-6-[[1-[4-(trifluoromethoxy)phenyl]sulfonylpiperidin-4-yl]methoxy]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N3O4S/c1-13-2-7-17(23-22-13)27-12-14-8-10-24(11-9-14)29(25,26)16-5-3-15(4-6-16)28-18(19,20)21/h2-7,14H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGPIHMJMWLOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-({1-[4-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}methoxy)pyridazine

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